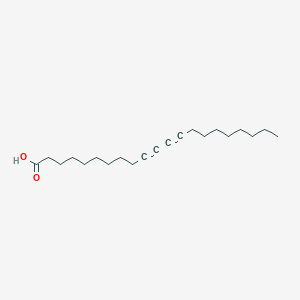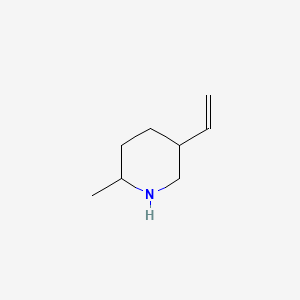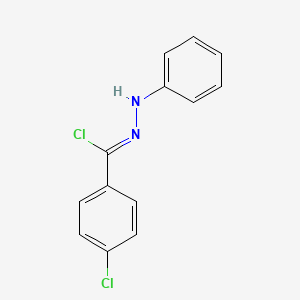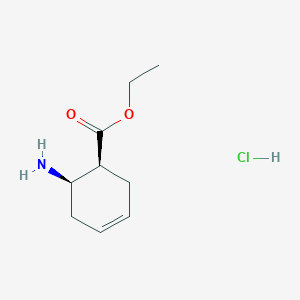
(1S,6R)-ethyl 6-aminocyclohex-3-enecarboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester hydrochloride: is an organic compound that belongs to the class of amino acids and their derivatives. This compound is characterized by the presence of an amino group, a carboxylic acid ester, and a hydrochloride salt. It is used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohex-3-ene-1-carboxylic acid.
Amination: The carboxylic acid is converted to its corresponding amide using an amine source such as ammonia or an amine derivative.
Esterification: The amide is then esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Hydrochloride Formation: Finally, the ethyl ester is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of cis-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester hydrochloride is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the amino group.
Reduction: Reduction reactions can target the double bond in the cyclohexene ring.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Products may include hydroxylated derivatives or oxo compounds.
Reduction: The major product is the saturated cyclohexane derivative.
Substitution: Substituted amino or ester derivatives are formed.
Scientific Research Applications
cis-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of cis-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and proteins, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to neurotransmission, signal transduction, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- trans-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester hydrochloride
- cis-6-Amino-cyclohex-3-enecarboxylic acid methyl ester hydrochloride
- cis-6-Amino-cyclohex-3-enecarboxylic acid
Uniqueness
cis-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester hydrochloride is unique due to its specific cis-configuration, which imparts distinct stereochemical properties and reactivity compared to its trans-isomer and other derivatives. This configuration can influence its binding affinity to molecular targets and its overall biological activity.
Properties
Molecular Formula |
C9H16ClNO2 |
|---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
ethyl (1S,6R)-6-aminocyclohex-3-ene-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-2-12-9(11)7-5-3-4-6-8(7)10;/h3-4,7-8H,2,5-6,10H2,1H3;1H/t7-,8+;/m0./s1 |
InChI Key |
KVUJGOVKWJWXCR-KZYPOYLOSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CC=CC[C@H]1N.Cl |
Canonical SMILES |
CCOC(=O)C1CC=CCC1N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,2R,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-sulfamoyloxycyclopentyl]methyl sulfamate](/img/structure/B13828700.png)
![1,4,6-Triazaspiro[4.4]nonane](/img/structure/B13828708.png)
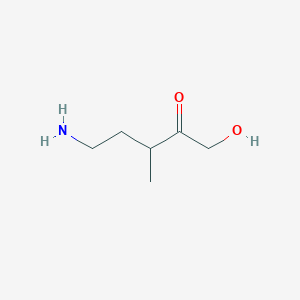
![N2-[(2R)-4-(Hydroxyamino)-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-L-arginyl-L-tryptophyl-L-alpha-glutamine](/img/structure/B13828715.png)
![2-(2-Bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B13828723.png)
![N'-acetyl-5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbohydrazide](/img/structure/B13828739.png)
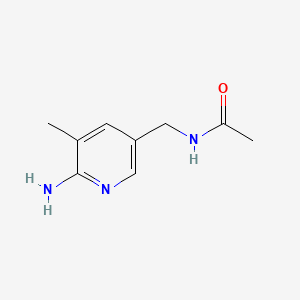
![(2S,3S,4S,5R)-6-[3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13828747.png)
![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B13828754.png)

